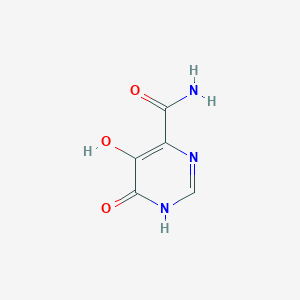

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 and is an off-white solid . The IUPAC name for this compound is 5,6-dihydroxy-4-pyrimidinecarboxamide .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, has been studied extensively. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) . This indicates that the compound contains five carbon atoms, five hydrogen atoms, three nitrogen atoms, and three oxygen atoms.Physical And Chemical Properties Analysis

This compound is an off-white solid . The compound’s physical form and purity are important properties to consider in chemical analyses and applications.Scientific Research Applications

Synthesis and Biological Properties

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide has been studied for its synthesis and potential biological properties. For example, Machoń and Jasztold-Howorko (1981) investigated derivatives of 5-aminoorotic acid, including 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, which showed promising anti-inflammatory and analgesic activity (Machoń & Jasztold-Howorko, 1981).

Improved Synthesis Methods

Researchers like Inukai et al. (1976) have developed improved synthesis methods for pyrimidine derivatives. Their work includes the synthesis of compounds like 5-Amino-6-hydroxy-2-methlythiopyrimidine-4-carboxamide, which are valuable for further chemical studies (Inukai et al., 1976).

Future Directions

The future directions for research on 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. The development of new pyrimidines as anti-inflammatory agents is one possible research direction . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary target of 5,6-Dihydroxypyrimidine-4-carboxamide is the HIV-1 integrase , a viral enzyme required for replication . This compound exhibits potent inhibition of the HIV-integrase-catalyzed strand transfer process . It also targets the HIV-1 nucleocapsid protein , a small basic DNA and RNA binding protein that is absolutely necessary for viral replication .

Mode of Action

5,6-Dihydroxypyrimidine-4-carboxamide interacts with its targets by inhibiting the strand transfer process catalyzed by HIV-1 integrase . This prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .

Biochemical Pathways

The compound affects the pathway of HIV-1 replication. By inhibiting the HIV-1 integrase, it disrupts the integration of the viral genome into the host cell’s DNA, a crucial step in the viral replication cycle . This results in the prevention of new virus particles’ production and spread.

Pharmacokinetics

The compound has been found to have good pharmacokinetic properties in preclinical species . It exhibits low nanomolar activity in the cellular HIV spread assay in the presence of 50% normal human serum . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.

Result of Action

The result of the action of 5,6-Dihydroxypyrimidine-4-carboxamide is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the production and spread of new virus particles . This can help to control the progression of HIV-1 infection.

Action Environment

The action of 5,6-Dihydroxypyrimidine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxypyrimidine-4-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the influenza virus endonuclease, where 5,6-Dihydroxypyrimidine-4-carboxamide acts as an inhibitor . This interaction is significant as it highlights the compound’s potential in antiviral therapies. Additionally, 5,6-Dihydroxypyrimidine-4-carboxamide has been shown to inhibit HIV integrase, an enzyme critical for the replication of the HIV virus . These interactions underscore the compound’s potential in therapeutic applications.

Cellular Effects

The effects of 5,6-Dihydroxypyrimidine-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving HIV, 5,6-Dihydroxypyrimidine-4-carboxamide has demonstrated potent inhibition of the HIV-integrase-catalyzed strand transfer process, thereby preventing viral replication . This compound’s ability to alter gene expression and cellular metabolism makes it a valuable tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, 5,6-Dihydroxypyrimidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of enzymes such as influenza virus endonuclease and HIV integrase, inhibiting their activity . This inhibition is achieved through the compound’s ability to interact with key residues in the enzyme’s active site, preventing the enzyme from catalyzing its reaction. Additionally, 5,6-Dihydroxypyrimidine-4-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydroxypyrimidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5,6-Dihydroxypyrimidine-4-carboxamide maintains its inhibitory activity over extended periods, making it a reliable tool for long-term studies

Dosage Effects in Animal Models

The effects of 5,6-Dihydroxypyrimidine-4-carboxamide vary with different dosages in animal models. At therapeutic doses, the compound has shown significant antiviral activity without adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies in preclinical species such as rats, dogs, and monkeys have demonstrated favorable pharmacokinetic properties, highlighting the compound’s potential for clinical use .

Metabolic Pathways

5,6-Dihydroxypyrimidine-4-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in pyrimidine metabolism is particularly noteworthy, as it can influence the synthesis and degradation of nucleotides . The compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5,6-Dihydroxypyrimidine-4-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5,6-Dihydroxypyrimidine-4-carboxamide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5,6-Dihydroxypyrimidine-4-carboxamide exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects.

properties

IUPAC Name |

5-hydroxy-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMMIALSNIFKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)